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molecular formula C14H10ClN3O B8595921 6-(Benzyloxy)-4-chloropyrido[3,4-d]pyrimidine CAS No. 189681-01-4

6-(Benzyloxy)-4-chloropyrido[3,4-d]pyrimidine

Cat. No. B8595921
M. Wt: 271.70 g/mol
InChI Key: UCQOIQWWCPATPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06174889B1

Procedure details

6-Benzyloxy-4-hydroxy-pyrido[3,4-d]pyrimidine (1.033 g, 4.1 mmol) was suspended in thionyl chloride (10 ml) under a nitogen atmosphere. DMF (3 drops) was added and the mixture was heated to reflux with stirring for 5.5 hours to give a dark solution, and then left to stand under nitrogen overnight. The mixture was concentrated in vacuo, azeotroping twice with toluene to remove all traces of thionyl cloride and acidic by-products. The material was further dried for two hours in vacuo to give the title compound as a brown solid, used without further purification; δH [2H6]DMSO 8.77(1H,s), 8.13(1H,s), 7.30-7.52 (6H,m), 5.45 (2H,s).
Name
6-Benzyloxy-4-hydroxy-pyrido[3,4-d]pyrimidine
Quantity
1.033 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[N:19]=[CH:18][C:12]2[N:13]=[CH:14][N:15]=[C:16](O)[C:11]=2[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:22])=O>CN(C=O)C>[CH2:1]([O:8][C:9]1[N:19]=[CH:18][C:12]2[N:13]=[CH:14][N:15]=[C:16]([Cl:22])[C:11]=2[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
6-Benzyloxy-4-hydroxy-pyrido[3,4-d]pyrimidine
Quantity
1.033 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(N=CN=C2O)C=N1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to give a dark solution
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand under nitrogen overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroping twice with toluene
CUSTOM
Type
CUSTOM
Details
to remove all traces of thionyl cloride and acidic by-products
CUSTOM
Type
CUSTOM
Details
The material was further dried for two hours in vacuo
Duration
2 h

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(N=CN=C2Cl)C=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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